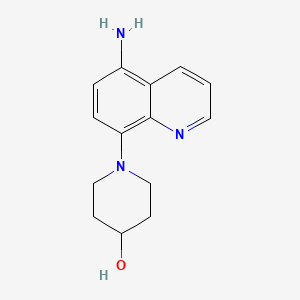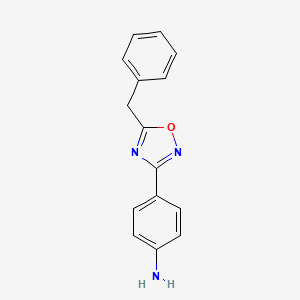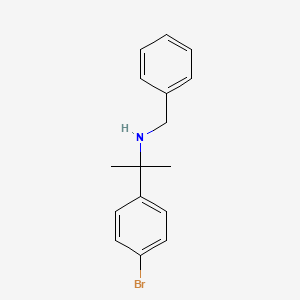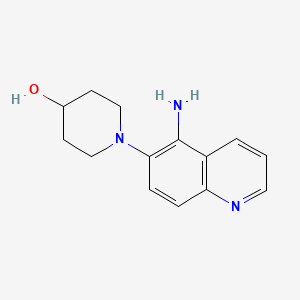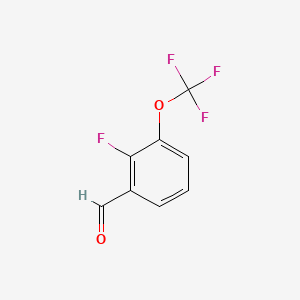![molecular formula C13H8FNO4 B581399 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1280786-72-2](/img/structure/B581399.png)
4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of similar compounds involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways . A specific synthesis method for a similar compound, 3-Fluoro-4-nitrophenol (FNP), involves a four-step process including diazotization, hydrolysis, nitration, and separation of the isomers .Molecular Structure Analysis
The molecular formula of the compound is C12H8FNO2 . The InChI code isInChI=1S/C12H8FNO2/c13-11-7-6-10 (8-12 (11)14 (15)16)9-4-2-1-3-5-9/h1-8H . The Canonical SMILES is C1=CC=C (C=C1)C2=CC (=C (C=C2)F) [N+] (=O) [O-] . Physical And Chemical Properties Analysis
The molecular weight of the compound is 217.20 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 217.05390666 g/mol .Aplicaciones Científicas De Investigación
Application in Bioconjugation Chemistry
Scientific Field
Bioconjugation Chemistry
Application Summary
4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is used in bioconjugation chemistry to modify biomolecules for various purposes, including immobilization and labeling .
Methods of Application
The compound serves as a photolinker for bioconjugation, utilizing photoaffinity labeling techniques. The process involves irradiation to activate the compound, which then forms covalent bonds with target biomolecules .
Results Summary
The use of this compound has enabled the stable immobilization of proteins, peptides, and other biomolecules onto surfaces, which is crucial for biochemical assays and material chemistry applications .
Application in Antibacterial Drug Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
This compound is a precursor in the synthesis of novel antibacterial agents, particularly against antibiotic-resistant bacteria .
Methods of Application
Synthesis involves Suzuki-coupling and demethylation reactions, producing derivatives that exhibit potent antibacterial activities .
Results Summary
Some derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus, indicating strong potential as antibacterial drugs .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Materials Science
Application Summary
Biphenyl derivatives, including 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid, are used in the production of fluorescent layers in OLEDs .
Methods of Application
These compounds are integrated into the OLED structure to enhance the emission of light when an electric current is applied .
Results Summary
The incorporation of such derivatives has led to improved brightness and efficiency of OLED displays .
Application in Antimycobacterial Activity
Scientific Field
Pharmacology
Application Summary
The compound is used as a starting reagent in the preparation of benzimidazoles with antimycobacterial activity .
Methods of Application
It undergoes chemical reactions to form benzimidazole core structures, which are then tested for activity against mycobacteria .
Results Summary
The resulting benzimidazoles have shown promising activity against mycobacterial strains, suggesting potential use in treating diseases like tuberculosis .
Application in Cholinesterase Inhibition
Scientific Field
Neurochemistry
Application Summary
4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is utilized in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
Methods of Application
The compound is part of a series of novel inhibitors that target cholinesterases, enzymes involved in neurotransmitter breakdown .
Results Summary
These inhibitors have shown efficacy in preclinical models, indicating potential therapeutic applications for neurodegenerative diseases .
Application in Surface Engineering
Scientific Field
Surface Chemistry
Application Summary
The compound’s photolinker properties are exploited in surface engineering to modify polymer surfaces for various technological applications .
Methods of Application
Photochemical activation allows the compound to conjugate with biomolecules, enabling the functionalization of inert surfaces .
Results Summary
This application has facilitated the development of surfaces with specific biochemical properties, useful in diagnostics and material science .
These applications demonstrate the versatility of 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid in scientific research, contributing to advancements in multiple fields. The detailed methods and results highlight the compound’s potential in developing new technologies and treatments.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
Methods of Application
The compound can act as a boron reagent in these reactions, under conditions that are mild and tolerant of various functional groups .
Results Summary
The successful application in Suzuki-Miyaura coupling has been instrumental in synthesizing complex organic molecules, including pharmaceuticals and polymers .
Application in Chemical Biology
Scientific Field
Chemical Biology
Application Summary
In chemical biology, this compound is used for the modification of biomolecules, aiding in the study of biological processes .
Methods of Application
It is employed as a cross-linking agent, reacting with specific functional groups on target molecules such as proteins and nucleic acids .
Results Summary
The compound’s application has provided insights into molecular interactions and functions, contributing to the understanding of biological systems .
Application in Material Chemistry
Scientific Field
Material Chemistry
Application Summary
The compound’s derivatives are used in modifying material surfaces, impacting the development of advanced materials .
Methods of Application
Surface functionalization techniques involve the compound to create surfaces with desired chemical properties .
Results Summary
This has led to the creation of materials with specific functionalities, useful in various industrial and technological applications .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
Its role in environmental chemistry includes the development of sensors and detectors for environmental monitoring .
Methods of Application
The compound is incorporated into sensor materials that react with environmental pollutants, indicating their presence .
Results Summary
Such applications have resulted in more sensitive and accurate detection of harmful substances in the environment .
Application in Photopharmacology
Scientific Field
Photopharmacology
Application Summary
4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is explored in the design of photo-responsive drugs .
Methods of Application
The compound is used to synthesize molecules that change their activity in response to light, allowing for controlled drug release .
Results Summary
This innovative approach has the potential to improve drug efficacy and reduce side effects by targeting drug activation to specific sites and times .
Application in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is investigated for its use in the synthesis of nanomaterials with unique properties .
Methods of Application
It contributes to the formation of nanostructures that can be used in electronics, catalysis, and as drug delivery systems .
Results Summary
The resulting nanomaterials exhibit enhanced performance and functionality, opening new avenues in nanotechnology research .
These additional applications further showcase the broad utility of 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid in scientific research and industry, highlighting its importance in the advancement of various scientific fields.
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
This compound is used in analytical chemistry as a standard for calibrating instruments and validating analytical methods due to its unique spectral properties .
Methods of Application
It is often used in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for method development and substance identification .
Results Summary
The use of this compound has led to the development of more accurate and reliable analytical techniques, essential for quality control in various industries .
Application in Agrochemical Research
Scientific Field
Agrochemistry
Application Summary
The compound is investigated for its potential use in the development of new agrochemicals, such as pesticides and herbicides .
Methods of Application
It serves as a precursor in the synthesis of compounds with potential bioactivity against pests and weeds .
Results Summary
Research has shown that derivatives of this compound can be effective in controlling agricultural pests, contributing to increased crop yields .
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
In polymer chemistry, this compound is used to modify polymers, enhancing their properties for specific applications .
Methods of Application
The compound is incorporated into polymer chains to alter their thermal stability, mechanical strength, and chemical resistance .
Results Summary
Modified polymers exhibit improved performance characteristics, making them suitable for advanced engineering applications .
Application in Dye Synthesis
Scientific Field
Dye Chemistry
Application Summary
4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of complex dyes and pigments .
Methods of Application
The compound undergoes various chemical reactions to produce dyes with desired color properties and fastness .
Results Summary
The synthesized dyes are used in textiles, inks, and coatings, offering vibrant colors and durability .
Application in Fluorescence Spectroscopy
Scientific Field
Spectroscopy
Application Summary
The compound’s fluorescent properties make it a valuable tool in fluorescence spectroscopy for studying molecular interactions .
Methods of Application
It is used as a fluorescent probe, binding to other molecules and allowing their behavior to be monitored under specific conditions .
Results Summary
This application has provided insights into the dynamics of biological systems and the development of new diagnostic methods .
Application in Catalysis
Scientific Field
Catalysis
Application Summary
Derivatives of this compound are explored as ligands in catalytic systems to facilitate various chemical reactions .
Methods of Application
The compound is used to synthesize catalysts that increase the efficiency and selectivity of chemical transformations .
Results Summary
Catalysts containing this compound have been shown to improve reaction rates and yields, making processes more sustainable and cost-effective .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-5-4-9(7-12(11)15(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSMMXNGTYCZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681855 | |
| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid | |
CAS RN |
1280786-72-2 | |
| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



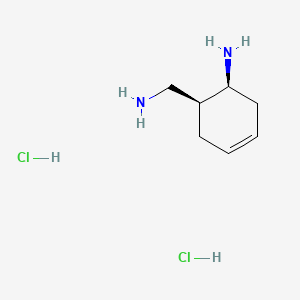
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)
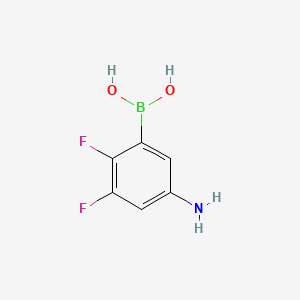
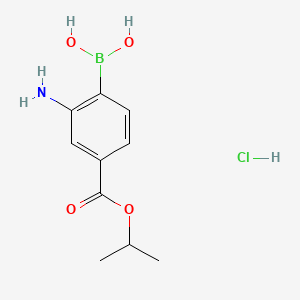
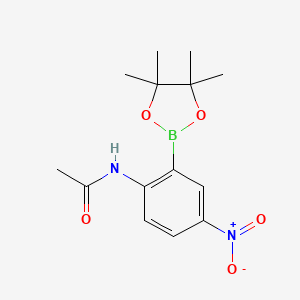
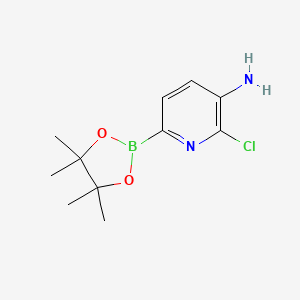
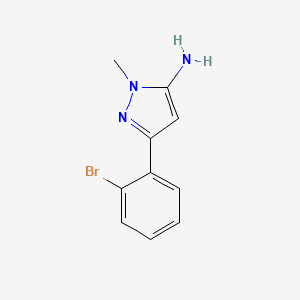
![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)
